2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an allyl phenyl ketone with a trifluoromethyl isocyanate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The allyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogens, acids, or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can introduce new groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-2-phenyl-4-methyl-oxazol-5(4H)-one
- 4-Allyl-2-phenyl-4-chloromethyl-oxazol-5(4H)-one
- 4-Allyl-2-phenyl-4-bromomethyl-oxazol-5(4H)-one
Uniqueness
4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
CAS No. |
114490-65-2 |
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Molecular Formula |
C13H10F3NO2 |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
2-phenyl-4-prop-2-enyl-4-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H10F3NO2/c1-2-8-12(13(14,15)16)11(18)19-10(17-12)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
OLLNMWAZLRCJGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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